2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

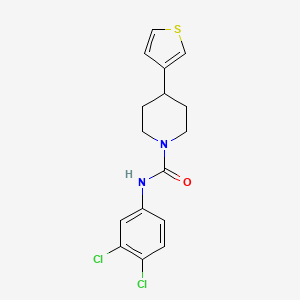

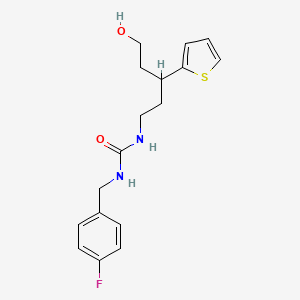

The compound “2-(1-benzyl-1H-indol-3-yl)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and rings. It has an indole ring, which is a common structure in many natural products and pharmaceuticals . The benzyl group attached to the indole ring could potentially increase the lipophilicity of the molecule, which might influence its biological activity. The thiazole ring and the acetamide group could also contribute to its reactivity and potential biological activity.

Applications De Recherche Scientifique

Benzothiazole and Indole Derivatives in Medicinal Chemistry

Benzothiazole derivatives have been identified as possessing a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, the synthesis and evaluation of novel benzofused thiazole derivatives have demonstrated potential antioxidant and anti-inflammatory activities, highlighting the importance of this scaffold in developing therapeutic agents (Raut et al., 2020). Similarly, the review of benzothiazole derivatives underlines their significance in medicinal chemistry, with a variety of activities that make the benzothiazole scaffold a key moiety in drug discovery (Bhat & Belagali, 2020).

Synthetic Approaches and Biological Importance

The synthetic methodologies and the biological importance of benzothiazole and related heterocyclic compounds, such as benzimidazole and benzthiazole, have been extensively reviewed. These reviews cover the preparation procedures, properties, and biological and electrochemical activities of these compounds, underscoring the continuous interest in exploring these scaffolds for potential therapeutic applications (Boča et al., 2011). Additionally, the therapeutic potential of benzothiazoles has been highlighted in patent reviews, reflecting the ongoing development of these compounds in the pharmaceutical industry (Kamal et al., 2015).

Advanced Synthesis and Pharmacological Evaluation

Advancements in the synthesis and pharmacological evaluation of benzothiazoles and their derivatives have been documented, showing the versatility and therapeutic potential of these compounds. The design, synthesis, and biological evaluation of benzo-fused five-membered nitrogen-containing heterocycles against DNA gyrase subunit B as potential antimicrobial agents exemplify the innovative approaches being explored in this area (PatilTejaswini & Amrutkar Sunil, 2021).

Mécanisme D'action

Propriétés

IUPAC Name |

2-(1-benzylindol-3-yl)-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-19(22-20-21-10-11-25-20)12-16-14-23(13-15-6-2-1-3-7-15)18-9-5-4-8-17(16)18/h1-11,14H,12-13H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGZIDDXPNEKPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2600206.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide](/img/structure/B2600211.png)

![(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2600212.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2600214.png)

![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2600215.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-fluorophenyl)triazol-4-amine](/img/structure/B2600218.png)

![N-Ethyl-N-[2-[[(1R,2R)-2-methylsulfanylcyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2600219.png)